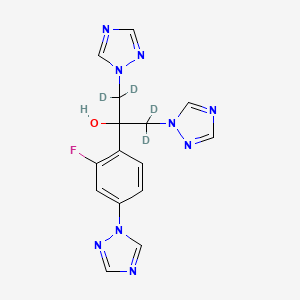
3-Bromonitrobenzene-d4
Übersicht
Beschreibung
3-Bromonitrobenzene-d4 is a deuterated form of 3-Bromonitrobenzene, an organic compound with the chemical formula C6H3BrNO2 . The compound is commonly used as an intermediate molecule in the production of various chemicals, such as pharmaceuticals, dyes, and agrochemicals .
Synthesis Analysis
The synthesis of 3-Bromonitrobenzene involves the bromination of nitrobenzene with bromine in oleum . The preparation of 3-bromonitrobenzene by the bromination of nitrobenzene with bromine in oleum is described in a patent .Molecular Structure Analysis
The molecular structure of 3-Bromonitrobenzene-d4 is characterized by the presence of four deuterium atoms in place of hydrogen atoms, resulting in enhanced stability and unique spectroscopic properties .Chemical Reactions Analysis
Chemically, 3-Bromonitrobenzene-d4 is a nitro compound, which means it contains a nitro group (-NO2) attached to a benzene ring. Nitro compounds are known for their relatively high reactivity, making 3-Bromonitrobenzene-d4 a useful reagent for various chemical reactions .Physical And Chemical Properties Analysis
3-Bromonitrobenzene-d4 has a density of 1.7±0.1 g/cm3, a boiling point of 265.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 48.3±3.0 kJ/mol, and it has a flash point of 103.6±19.8 °C .Wissenschaftliche Forschungsanwendungen
Nuclear Magnetic Resonance (NMR) Spectroscopy
3-Bromonitrobenzene-d4 is widely used in NMR spectroscopy . The deuterium atoms in the molecule act as isotopic labels, which can provide important information about the chemical structure and properties of the compound .
Isotope Labeling Studies
The presence of four deuterium atoms in place of hydrogen atoms in 3-Bromonitrobenzene-d4 results in enhanced stability and unique spectroscopic properties . This makes it a valuable tool in isotope labeling studies .
Intermediate in Chemical Production
3-Bromonitrobenzene-d4 is commonly used as an intermediate molecule in the production of various chemicals . These include pharmaceuticals, dyes, and agrochemicals .
Electronics and OLED Industry
3-Bromonitrobenzene-d4 finds its application in the electronics industry, particularly in the production of Organic Light Emitting Diodes (OLEDs) .
Catalysis Research
A novel heterogeneous catalytic system was developed for the preparation of para-nitrobromobenzene (p-NBr) with nitrogen dioxide (NO2) as a nitrating agent . By applying Hβ zeolite as the catalyst, p-NBr can be obtained with high conversion (85.7%) and selectivity (91.7%) . 3-Bromonitrobenzene-d4 can be used in similar reactions.
Environmental Impact Studies
Due to its high reactivity, 3-Bromonitrobenzene-d4 can be used in environmental impact studies to understand the fate and transport of nitro compounds in the environment .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-bromo-2,3,4,6-tetradeuterio-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-2-1-3-6(4-5)8(9)10/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIROFMBWVMWLB-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])[N+](=O)[O-])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromonitrobenzene-d4 | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




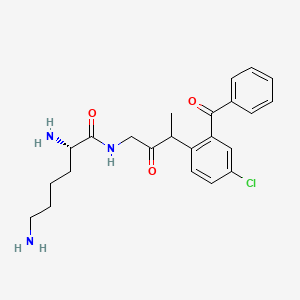
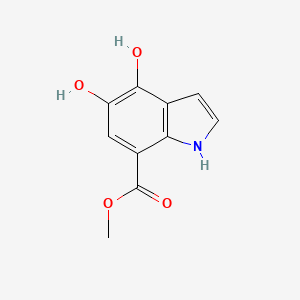
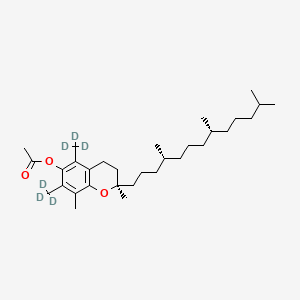
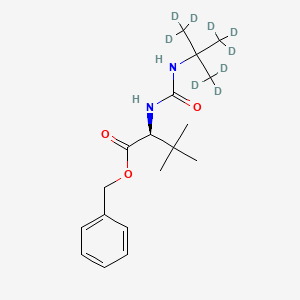
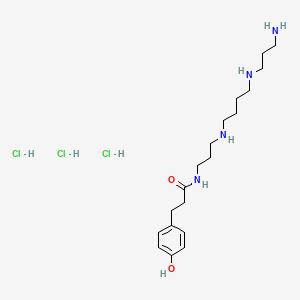
![4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B588500.png)
